1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Starting Materials: 2-fluorobenzyl bromide.
Reaction: Nucleophilic substitution.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetonitrile), and heating.
Hydroxyethyl Group Addition:
Starting Materials: Ethylene oxide.
Reaction: Ring-opening reaction.
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol), and controlled temperature.
Coupling with Pyridinyl Group:
Starting Materials: 2-(2-pyridinyl)ethylamine.
Reaction: Amide bond formation.
Conditions: Coupling reagents (e.g., EDC, HOBt), solvent (e.g., dichloromethane), and room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: with appropriate safety measures.
Continuous flow chemistry: to enhance reaction efficiency.
Purification techniques: such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Triazole Ring:
Starting Materials: Azides and alkynes.
Conditions: Room temperature, copper(I) catalyst, and a suitable solvent like dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group (if formed) can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The triazole ring can engage in further coupling reactions with other azides or alkynes.
Common Reagents and Conditions:
Oxidation: PCC, DCM, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), solvent (e.g., chloroform).
Major Products:
Oxidation Product: 1-(2-(2-fluorophenyl)-2-oxoethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide.
Reduction Product: this compound (regenerated).
Chemistry:
Catalysis: The triazole moiety can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Can be used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Chemical Sensors: Utilized in the development of sensors for detecting specific biological or chemical substances.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.
Pathways Involved: Depending on its application, it may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.
Comparison with Similar Compounds
- 1-(2-(2-chlorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-(2-bromophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may confer unique electronic properties and biological activity compared to its chloro- and bromo- counterparts.
- Reactivity: Fluorine’s high electronegativity can influence the compound’s reactivity and interaction with biological targets differently than chlorine or bromine.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-pyridin-2-ylethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-20-10-3-2-9-19(20)23(31)16-30-15-22(28-29-30)24(32)27-21-11-4-1-7-17(21)12-13-18-8-5-6-14-26-18/h1-11,14-15,23,31H,12-13,16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCJOYFXHIKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)NC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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